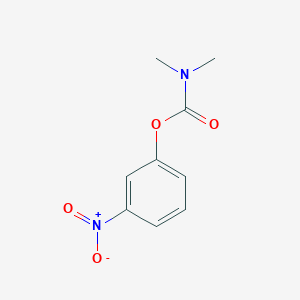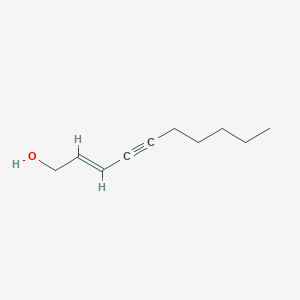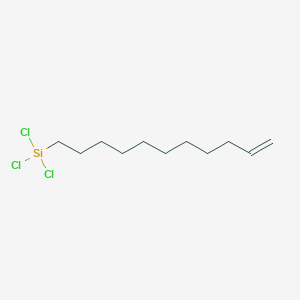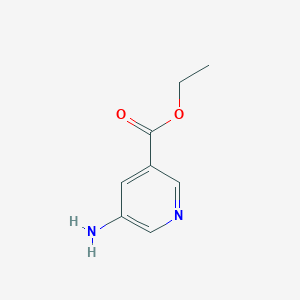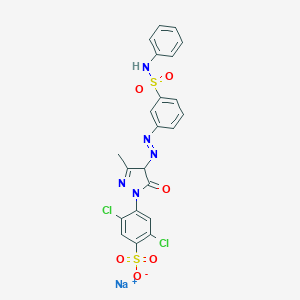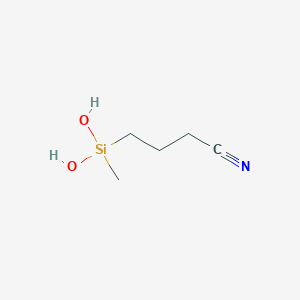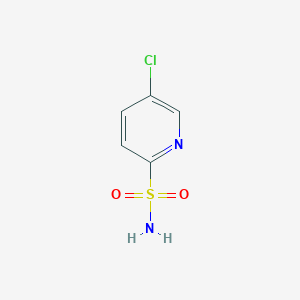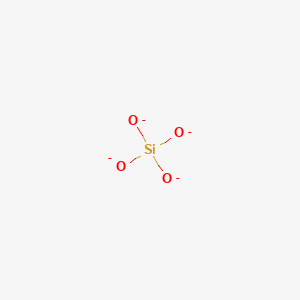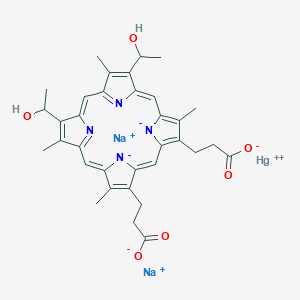
Mercuri-hematoporphyrin disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercuri-hematoporphyrin disodium salt, also known as Hg-HpD, is a photosensitizer used in photodynamic therapy (PDT) for treating various types of cancers. It is a synthetic compound that is produced by the reaction of mercury chloride with hematoporphyrin, a natural photosensitizer found in red blood cells. Hg-HpD has been extensively studied for its potential as a cancer treatment, and its mechanism of action and biochemical and physiological effects have been well documented.
作用機序
The mechanism of action of Mercuri-hematoporphyrin disodium salt in PDT involves the production of ROS, which cause damage to the tumor cells. The ROS produced by Mercuri-hematoporphyrin disodium salt include singlet oxygen and free radicals, which react with cellular components such as lipids, proteins, and DNA, leading to oxidative stress and cell death.
生化学的および生理学的効果
Mercuri-hematoporphyrin disodium salt has been shown to have various biochemical and physiological effects on tumor cells. It induces apoptosis, a programmed cell death process, and inhibits cell proliferation. It also affects the expression of various genes involved in cell growth and survival, leading to the inhibition of tumor growth.
実験室実験の利点と制限
The advantages of using Mercuri-hematoporphyrin disodium salt in lab experiments include its high photosensitizing efficiency, its ability to target tumors selectively, and its non-invasive nature. However, Mercuri-hematoporphyrin disodium salt has some limitations, including its potential toxicity to normal cells, its limited penetration depth, and its dependence on light for activation.
将来の方向性
There are several future directions for research on Mercuri-hematoporphyrin disodium salt. One area of research is the development of new photosensitizers with improved properties, such as increased selectivity and reduced toxicity. Another area of research is the optimization of PDT protocols, including the use of new light sources and delivery methods. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of Mercuri-hematoporphyrin disodium salt in treating various types of cancers.
合成法
The synthesis of Mercuri-hematoporphyrin disodium salt involves the reaction of mercury chloride with hematoporphyrin in the presence of sodium hydroxide. The resulting compound is a mixture of various mercury-hematoporphyrin complexes, including Mercuri-hematoporphyrin disodium salt. The mixture is then purified using various chromatography techniques to obtain pure Mercuri-hematoporphyrin disodium salt.
科学的研究の応用
Mercuri-hematoporphyrin disodium salt has been extensively studied for its potential as a cancer treatment. It is used in PDT, a non-invasive treatment that involves the administration of a photosensitizer followed by exposure to light of a specific wavelength. The photosensitizer absorbs the light energy, which causes it to become excited and produce reactive oxygen species (ROS). The ROS then react with nearby molecules, leading to cell death and destruction of the tumor.
特性
CAS番号 |
15375-94-7 |
|---|---|
製品名 |
Mercuri-hematoporphyrin disodium salt |
分子式 |
C34H34HgN4Na2O6 |
分子量 |
841.2 g/mol |
IUPAC名 |
disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;mercury(2+) |
InChI |
InChI=1S/C34H38N4O6.Hg.2Na/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;;/h11-14,19-20,39-40H,7-10H2,1-6H3,(H4,35,36,37,38,41,42,43,44);;;/q;+2;2*+1/p-4 |
InChIキー |
MSWKATKSSLJVEX-UHFFFAOYSA-J |
SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+].[Hg+2] |
正規SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+].[Hg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



